Maropitant-13C,d3 is a stable isotope-labeled derivative of Maropitant, primarily recognized for its function as a selective neurokinin 1 receptor antagonist. This compound incorporates carbon-13 and deuterium isotopes, facilitating advanced studies in pharmacokinetics and metabolism. Maropitant itself is well-regarded for its efficacy in preventing nausea and vomiting by blocking the action of substance P at neurokinin 1 receptors, particularly in the emetic center of the brain.
The compound is synthesized using methods that incorporate stable isotopes into the Maropitant structure. The availability of Maropitant-13C,d3 is often through specialized chemical suppliers that focus on isotopically labeled compounds for research purposes.
Maropitant-13C,d3 falls under the category of neurokinin 1 receptor antagonists, specifically designed for scientific research. It is classified as a labeled compound due to the incorporation of carbon-13 and deuterium, which are used to trace the compound's behavior in biological systems.
The synthesis of Maropitant-13C,d3 typically involves several organic synthesis techniques aimed at introducing stable isotopes into the Maropitant molecule. The general approach includes:
Maropitant-13C,d3 retains the core structure of Maropitant but features carbon-13 and deuterium at specific positions. This modification allows researchers to trace metabolic pathways more effectively.
The molecular formula for Maropitant is , and for Maropitant-13C,d3, it would be adjusted to account for the isotopes:
The structural representation can be denoted using SMILES notation, which provides insight into its connectivity:
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
.Maropitant-13C,d3 can undergo various chemical transformations similar to its non-labeled counterpart:
The outcomes of these reactions depend on specific conditions and reagents used. For example:
The major products formed will vary based on reaction conditions, allowing for diverse chemical exploration.
Maropitant-13C,d3 functions by antagonizing the neurokinin 1 receptor. The mechanism involves:
This mechanism is crucial for understanding how modifications to Maropitant can influence its pharmacological properties in research settings.
Maropitant-13C,d3 is typically characterized by:
Key chemical properties include:
Relevant data concerning melting point, boiling point, and other physical constants are often determined during synthesis and characterization processes but may not be widely published due to proprietary concerns .
Maropitant-13C,d3 has several scientific applications:
These applications underscore its importance as a research tool in both pharmacological studies and drug development initiatives .
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: